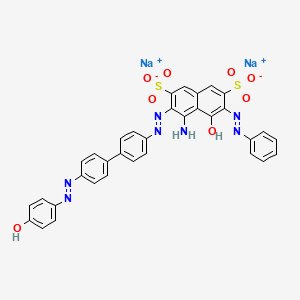

C.I. Direct green 1

Description

Properties

IUPAC Name |

disodium;4-amino-5-hydroxy-3-[[4-[4-[(4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H25N7O8S2.2Na/c35-31-30-22(19-29(51(47,48)49)33(34(30)43)41-38-23-4-2-1-3-5-23)18-28(50(44,45)46)32(31)40-39-25-12-8-21(9-13-25)20-6-10-24(11-7-20)36-37-26-14-16-27(42)17-15-26;;/h1-19,42-43H,35H2,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLNJHAAABRHFY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)O)N)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H23N7Na2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025201 | |

| Record name | C.I. Direct green 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

767.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dull green solid or black powder. (NTP, 1992), Dull green or black solid; [CAMEO] | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DIRECT GREEN 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | C.I. Direct Green 1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4082 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 73 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DIRECT GREEN 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3626-28-6 | |

| Record name | DIRECT GREEN 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Direct green 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003626286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-[4'-[2-(4-hydroxyphenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-6-(2-phenyldiazenyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct green 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4-amino-5-hydroxy-3-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]-6-(phenylazo)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT GREEN 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NKK0HI483 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. DIRECT GREEN 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Green Chemistry Principles for C.i. Direct Green 1

Mechanistic Pathways of C.I. Direct Green 1 Synthesis

The synthesis can be broken down into the following key steps:

Bis-diazotization of 4-(4-Aminophenyl)benzenamine: The synthesis commences with the treatment of 4-(4-Aminophenyl)benzenamine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) under cold conditions (0-5 °C) to form a stable bis-diazonium salt. This electrophilic species is the cornerstone for the subsequent coupling reactions.

First Coupling Reaction: The bis-diazonium salt is then reacted with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid in an acidic medium. The diazonium group acts as an electrophile and attacks the electron-rich naphthalene (B1677914) derivative. The coupling occurs at a position activated by the hydroxyl and amino groups.

Second Diazotization and Coupling: In the next stage, aniline (B41778) is diazotized separately to form its corresponding diazonium salt. This is then coupled with the intermediate product from the first coupling step under alkaline conditions. The alkaline medium activates the hydroxyl group on the naphthalene ring, facilitating the second azo linkage.

Final Coupling Reaction: The resulting disazo intermediate is then coupled with phenol (B47542) to introduce the third azo group, completing the trisazo structure of C.I. Direct Green 1.

The underlying mechanism for each coupling step is an electrophilic aromatic substitution. x-mol.net The diazonium ion, a weak electrophile, attacks the electron-rich aromatic ring of the coupling component (phenols, naphthols, or aromatic amines). The reactivity of the coupling component is significantly influenced by the pH of the reaction medium. For instance, phenols are more reactive in alkaline conditions due to the formation of the more strongly activating phenoxide ion, while anilines are typically coupled in weakly acidic to neutral conditions.

Innovations in Green Synthetic Protocols

The traditional synthesis of azo dyes often involves harsh reaction conditions, the use of hazardous chemicals, and the generation of significant amounts of waste. The principles of green chemistry offer a framework for developing more environmentally benign and sustainable methods for the production of C.I. Direct Green 1.

Microwave-Assisted Synthesis of Azo Dyes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique can significantly reduce reaction times, improve yields, and enhance the purity of the products. In the context of C.I. Direct Green 1 synthesis, microwave irradiation could be applied to each of the diazotization and coupling steps. The rapid and uniform heating provided by microwaves can lead to faster reaction rates and potentially minimize the formation of side products.

| Reaction Step | Conventional Method (Time) | Microwave-Assisted Method (Time) |

| Diazotization | 30-60 min | 2-5 min |

| Azo Coupling | 1-4 hours | 5-15 min |

Solvent-Free Reaction Systems

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. For the synthesis of azo dyes, solvent-free conditions can be achieved by grinding the reactants together, sometimes with the aid of a solid catalyst. This approach offers benefits such as reduced waste, lower energy consumption, and simpler work-up procedures. The synthesis of C.I. Direct Green 1 could potentially be adapted to a solvent-free process, particularly for the coupling reactions, by utilizing solid-phase techniques.

Biocatalytic Approaches in Dye Production

The use of enzymes as catalysts in chemical synthesis is a cornerstone of green chemistry. Biocatalysis offers high selectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact. For azo dye synthesis, enzymes like laccases and peroxidases have shown potential in mediating the formation of the azo bond through the oxidation of aromatic amines. While the direct enzymatic synthesis of a complex trisazo dye like C.I. Direct Green 1 is still a developing area of research, biocatalysis could be explored for specific steps, such as the initial oxidation of the aromatic amine precursors.

Integration of Green Solvents in Synthesis

When solvents are necessary, the principles of green chemistry advocate for the use of environmentally benign alternatives to traditional volatile organic compounds. Green solvents such as water, supercritical fluids (like CO2), and ionic liquids are being increasingly explored for chemical synthesis. For the synthesis of C.I. Direct Green 1, which involves water-soluble intermediates due to the presence of sulfonic acid groups, maximizing the use of water as a solvent is a key green strategy. Ionic liquids, with their low vapor pressure and tunable properties, could also be investigated as alternative reaction media for the coupling steps, potentially enhancing reaction rates and simplifying product isolation.

Optimization of Industrial Synthesis Processes for Sustainable Production

The industrial-scale production of C.I. Direct Green 1 presents several opportunities for optimization to enhance sustainability. Key areas of focus include waste minimization, energy efficiency, and the use of safer chemicals.

Process Intensification: Implementing continuous flow reactors instead of traditional batch processes can lead to significant improvements in efficiency and safety. Continuous flow systems offer better control over reaction parameters, enhanced heat and mass transfer, and can handle hazardous intermediates more safely on a smaller scale at any given time. This can lead to higher yields, reduced byproduct formation, and a smaller manufacturing footprint.

Waste Reduction and Valorization: A thorough analysis of the waste streams generated during the synthesis of C.I. Direct Green 1 is crucial. Strategies for waste reduction include optimizing reaction stoichiometry to minimize excess reactants, recycling of solvents and catalysts, and exploring methods for the valorization of byproducts. For instance, spent acid from the diazotization step could be neutralized and reused.

Energy Efficiency: The energy consumption of the manufacturing process can be reduced by optimizing heating and cooling cycles, using more efficient equipment, and exploring the use of alternative energy sources. Microwave-assisted synthesis, as mentioned earlier, can significantly reduce energy consumption compared to conventional heating methods.

Substrate Interaction Mechanisms and Dyeing Performance in Material Science

Adsorption Kinetics and Equilibrium on Cellulosic Fibers

The dyeing of cellulosic fibers, such as cotton, with direct dyes like C.I. Direct Green 1 is primarily a process of adsorption, where dye molecules move from the aqueous phase into the fiber structure. This process is influenced by factors like temperature, electrolyte concentration, and the pH of the dyebath. The study of adsorption kinetics reveals the rate at which this process occurs, while adsorption equilibrium describes the distribution of the dye between the fiber and the dye bath once the process has reached a steady state.

The uptake of C.I. Direct Green 1 by cotton fibers is a multi-step process that begins with the diffusion of dye molecules from the bulk solution to the fiber surface. This is followed by adsorption onto the surface and subsequent diffusion into the amorphous regions of the cellulose (B213188) structure. The primary forces driving this uptake are van der Waals forces, hydrogen bonding, and substantive interactions between the planar dye molecules and the linear cellulose chains.

The equilibrium of dye adsorption is typically analyzed using isotherm models such as the Langmuir and Freundlich isotherms. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. In contrast, the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. For many direct dye-cotton systems, the Langmuir model provides a good fit, suggesting a monolayer adsorption process.

Table 1: Representative Kinetic Parameters for Direct Dye Adsorption on Cotton

This data is illustrative and based on typical values for direct dyes, not specifically C.I. Direct Green 1.

| Kinetic Model | Parameter | Value | Unit |

|---|---|---|---|

| Pseudo-First-Order | k₁ | 0.025 | min⁻¹ |

| qₑ (exp) | 15.8 | mg/g | |

| qₑ (calc) | 14.9 | mg/g | |

| R² | 0.975 | - | |

| Pseudo-Second-Order | k₂ | 0.0018 | g/(mg·min) |

| qₑ (exp) | 15.8 | mg/g | |

| qₑ (calc) | 16.1 | mg/g | |

| R² | 0.998 | - |

Table 2: Representative Isotherm Parameters for Direct Dye Adsorption on Cotton

This data is illustrative and based on typical values for direct dyes, not specifically C.I. Direct Green 1.

| Isotherm Model | Parameter | Value | Unit |

|---|---|---|---|

| Langmuir | Qₘₐₓ | 25.4 | mg/g |

| Kₗ | 0.12 | L/mg | |

| R² | 0.995 | - | |

| Freundlich | Kբ | 3.8 | (mg/g)(L/mg)¹/ⁿ |

| n | 2.1 | - | |

| R² | 0.962 | - |

Chitin (B13524), a polysaccharide found in the exoskeletons of crustaceans and insects, and its deacetylated derivative, chitosan (B1678972), are effective biosorbents for dyes. The interaction of anionic dyes like C.I. Direct Green 1 with these matrices is primarily driven by electrostatic interactions. Chitosan, in particular, possesses protonated amino groups (-NH3+) in acidic solutions, which can strongly attract the anionic sulfonate groups (-SO3-) of the direct dye.

Beyond electrostatic attraction, hydrogen bonding and van der Waals forces also contribute to the adsorption of C.I. Direct Green 1 onto chitin and chitosan. The kinetics of this adsorption process often follow a pseudo-second-order model, indicating that chemisorption plays a significant role. The equilibrium data for the adsorption of direct dyes on chitosan can often be well-fitted by the Langmuir isotherm, suggesting monolayer coverage of the dye on the surface of the biopolymer.

Influence of Fiber Morphology and Surface Chemistry on Dye Fixation

The physical and chemical properties of the substrate play a pivotal role in the fixation of C.I. Direct Green 1. For cellulosic fibers like cotton, morphological features such as crystallinity and amorphous regions, as well as surface characteristics, significantly impact dye uptake and fastness.

Treatments like mercerization, which involves treating cotton with a concentrated solution of sodium hydroxide (B78521), can alter the fiber's morphology. This process causes the cotton fibers to swell, leading to a decrease in crystallinity and an increase in the proportion of amorphous regions. mdpi.comnih.gov These more accessible amorphous regions allow for greater penetration of dye molecules, resulting in higher dye uptake and improved color yield. mdpi.comnih.gov

The surface chemistry of cellulosic fibers, particularly the presence of functional groups, also influences dye fixation. The hydroxyl groups on the surface of cellulose can form hydrogen bonds with the dye molecules. Modifying the surface chemistry, for instance, through cationization (introducing positive charges), can dramatically enhance the affinity for anionic direct dyes like C.I. Direct Green 1. This is due to the strong electrostatic attraction between the cationic fiber surface and the anionic dye molecules.

Interaction Dynamics with Diverse Industrial Substrates

C.I. Direct Green 1 is also utilized in the dyeing of other industrial materials, including paper and leather, where the interaction mechanisms differ due to the distinct chemical nature of these substrates.

In the paper industry, C.I. Direct Green 1 is used for coloring paper products. Paper is primarily composed of cellulose fibers, and thus, the fundamental interactions are similar to those with cotton, involving hydrogen bonding and van der Waals forces. However, the presence of sizing agents, fillers, and other additives in paper can influence the dyeing process. Sizing agents, for example, can affect the penetration of the dye solution into the paper, while fillers may have their own affinity for the dye, potentially leading to a less uniform coloration. The dyeing of paper with direct dyes is typically carried out in the pulp stage to ensure even color distribution.

The dyeing of leather with C.I. Direct Green 1 involves interactions with the collagen protein that forms the primary structure of leather. The nature of these interactions is heavily dependent on the tanning process the leather has undergone. For chrome-tanned leather, the collagen has a net positive charge, which facilitates the binding of anionic direct dyes through electrostatic attraction. debagkimya.com In addition to ionic bonding, hydrogen bonds and van der Waals forces also contribute to the fixation of the dye. The penetration of the dye into the leather matrix is a critical factor for achieving deep and uniform shades, and this can be influenced by the pH of the dye bath and the presence of dyeing auxiliaries. debagkimya.com

Theoretical Models of Dye-Substrate Intermolecular Forces

The affinity and performance of C.I. Direct Green 1 in dyeing various materials are fundamentally governed by a complex interplay of intermolecular forces between the dye molecule and the substrate. While specific theoretical and computational studies exclusively focused on C.I. Direct Green 1 are not extensively available in public literature, the interactions can be understood through established theoretical models of intermolecular forces that are broadly applicable to direct dyes and their primary substrates, such as cellulose. These models provide a framework for predicting and explaining the dyeing mechanism at a molecular level.

The primary intermolecular forces responsible for the adsorption and fixation of direct dyes like C.I. Direct Green 1 onto substrates are non-covalent in nature. These forces, although individually weaker than covalent bonds, collectively contribute to the strong affinity required for effective dyeing. The main theoretical models describing these interactions include Van der Waals forces, hydrogen bonding, and ionic or electrostatic interactions.

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules and are a crucial component of the dye-substrate interaction for large, planar molecules like C.I. Direct Green 1. Van der Waals forces are further categorized into three types:

Debye (dipole-induced dipole) forces: Arise from the interaction of a polar molecule with a nonpolar molecule, where the polar molecule induces a temporary dipole in the nonpolar one.

London dispersion forces: Exist between all molecules, both polar and nonpolar, due to the instantaneous fluctuations in electron density creating temporary dipoles. Given the large size and extensive aromatic structure of C.I. Direct Green 1, London dispersion forces are expected to contribute significantly to its binding with substrates.

The planarity of the C.I. Direct Green 1 molecule allows for close contact with the linear cellulose chains of cotton fibers, maximizing the effect of these short-range forces.

Hydrogen Bonding: This is a stronger type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine) and is attracted to another electronegative atom in a nearby molecule. C.I. Direct Green 1 possesses numerous sites capable of acting as hydrogen bond donors (e.g., -OH and -NH- groups) and acceptors (e.g., -N=N- azo groups and sulfonate groups). Substrates like cellulose are rich in hydroxyl (-OH) groups, making them ideal for forming multiple hydrogen bonds with the dye molecule. These hydrogen bonds are highly directional and play a pivotal role in the specificity and strength of the dye's adhesion to the fiber.

Ionic Interactions: C.I. Direct Green 1 is an anionic dye due to the presence of sulfonate (-SO₃⁻) groups. In aqueous solution, these groups are ionized. Cellulosic fibers in water can acquire a slight negative surface charge. While this would suggest electrostatic repulsion, the presence of electrolytes (salts) in the dye bath is crucial. The cations from the salt neutralize the negative charge on the fiber surface, reducing the electrostatic barrier and allowing the dye anion to approach and bind to the fiber through the aforementioned non-covalent forces. In the case of protein fibers like silk and wool, which are amphoteric, the dyeing conditions (pH) can be adjusted to create positive charges on the fiber (protonated amino groups, -NH₃⁺), leading to direct ionic bonding with the anionic dye.

Hydrophobic Interactions: While not a distinct force in the same way as the others, hydrophobic interactions play a significant role in the dyeing process from an aqueous medium. The large, nonpolar aromatic regions of the C.I. Direct Green 1 molecule have a low affinity for water. In an aqueous environment, there is a thermodynamic favorability for these nonpolar parts of the dye to associate with the less polar regions of the substrate, thereby minimizing their contact with water. This "hydrophobic effect" drives the dye out of the solution and onto the fiber surface.

The following interactive table summarizes the key intermolecular forces and their estimated energy contributions, which are generally accepted values for such interactions.

| Intermolecular Force | Description | Estimated Energy (kJ/mol) | Relevance to C.I. Direct Green 1 |

| Van der Waals Forces | Weak electrostatic forces between temporary or permanent dipoles. | 0.4 - 4 | Significant due to the large, planar structure of the dye molecule allowing for close surface contact with the substrate. |

| Hydrogen Bonding | Attraction between a hydrogen atom bonded to an electronegative atom (O, N) and another nearby electronegative atom. | 10 - 40 | Highly important due to multiple donor and acceptor sites on the dye and hydroxyl groups on cellulosic substrates. |

| Ionic Interactions | Electrostatic attraction between oppositely charged ions. | 40 - 400 | Primarily relevant for protein fibers (wool, silk) where the fiber can carry a positive charge. In cellulose dyeing, it is more about overcoming repulsion. |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution. | < 40 | A significant driving force for the transfer of the large aromatic dye molecule from the aqueous dye bath to the fiber surface. |

It is the cumulative effect of these various intermolecular forces that dictates the substantivity, or affinity, of C.I. Direct Green 1 for a particular substrate, as well as influencing properties like wash fastness and light fastness.

Environmental Transformation Pathways and Advanced Remediation Strategies

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For complex organic molecules like C.I. Direct Green 1, these pathways are crucial for their transformation in the environment and for the design of effective water treatment technologies.

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents capable of degrading a wide range of recalcitrant organic pollutants, including azo dyes, into simpler, less harmful compounds, and ultimately, carbon dioxide and water.

Photocatalytic oxidation is an AOP that utilizes a semiconductor catalyst (like TiO₂ or metal ferrites) and a light source (such as UV or visible light) to generate hydroxyl radicals. When the catalyst absorbs photons with energy equal to or greater than its band gap, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair. These charge carriers migrate to the catalyst surface and initiate redox reactions with adsorbed water and oxygen molecules to produce •OH and other reactive species, which then attack the dye molecule.

Specific research on the photocatalytic oxidation of C.I. Direct Green 1 is limited; however, studies on a hybrid system combining photocatalysis with ozonation have been conducted. In one such study using nickel ferrite nanoparticles (NFN) as the catalyst under UV-C irradiation, the degradation of C.I. Direct Green 1 (also referred to as Direct Green B) was investigated. The mechanism involves the catalyst facilitating the decomposition of ozone and the generation of hydroxyl radicals. researchgate.neticrc.ac.ir The rapid decrease in the dye's maximum absorbance indicates that the chromophore structure is the primary site of attack. researchgate.net Further hydroxylation of the resulting aromatic intermediates leads to the cleavage of the aromatic rings, forming aliphatic compounds like carboxylic acids, which were detected as degradation by-products. researchgate.net

Ozonation is a well-established AOP that involves the use of ozone (O₃) as a strong oxidizing agent. The degradation of organic compounds by ozone can occur through two primary pathways: a direct reaction with molecular ozone, which is selective and typically attacks electron-rich moieties in the dye molecule, or an indirect pathway involving the generation of hydroxyl radicals from ozone decomposition in water, particularly at higher pH. icrc.ac.ir

A study on the photocatalytic ozonation of C.I. Direct Green 1 demonstrated the synergistic effect of combining ozone with a photocatalyst. The hybrid process (UV/O₃/NFN) showed higher degradation efficiency than photo-ozonation (UV/O₃) alone, highlighting the catalytic effect of the nickel ferrite nanoparticles. icrc.ac.ir The degradation process was found to be highly pH-dependent. The maximum degradation for Direct Green B (90%) was achieved at a pH of 3. mdpi.com At this acidic pH, both direct electrophilic attack by molecular ozone and indirect attack via hydroxyl radicals contribute to the degradation. icrc.ac.ir As the pH increases, the rate of degradation tends to decrease. icrc.ac.irmdpi.com

The following table summarizes the effect of pH on the degradation of C.I. Direct Green 1 in a photocatalytic ozonation system.

| pH | Degradation Percentage (%) |

|---|---|

| 3 | 90 |

| 5 | Data not specified |

| 7 | Data not specified |

| 9 | Data not specified, but lower than at pH 3 |

Data derived from a study on Direct Green B (DGB) degradation using 5 mg/L nickel ferrite nanoparticle loading and an ozone concentration of 55 g/m³ at 25 °C. mdpi.com

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) as a catalyst in acidic conditions to produce hydroxyl radicals. This classic AOP is effective for treating various industrial wastewaters containing organic pollutants. The photo-Fenton process is an enhancement of the Fenton reaction where the use of UV-visible light accelerates the regeneration of Fe²⁺ from Fe³⁺ and promotes the decomposition of H₂O₂, thereby generating additional hydroxyl radicals and increasing the process efficiency.

While Fenton and photo-Fenton processes are known to be effective for the degradation of many azo dyes, specific research studies detailing the degradation kinetics, pathways, and operational parameters exclusively for C.I. Direct Green 1 could not be identified in the reviewed literature. An electrochemical process, which can be related to electro-Fenton systems, was studied for the removal of C.I. Direct Green 1, achieving 99.10% color removal and up to 89.65% COD reduction. researchgate.netacs.org

Direct photolysis is a degradation process where a chemical compound absorbs light energy, leading to its electronic excitation and subsequent decomposition without the involvement of other chemical species. The rate and extent of direct photolysis depend on the compound's molar absorption coefficient, the quantum yield of the reaction, and the intensity and wavelength of the light source. Azo dyes, characterized by their chromophoric azo (-N=N-) bonds, can be susceptible to photolytic cleavage.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a dye in aqueous solution across different pH and temperature ranges is a critical factor for its persistence in the environment and for its behavior during wet treatment processes in the textile industry. Some dyes can undergo hydrolytic degradation, especially under acidic or alkaline conditions, which can alter their chemical structure and properties.

Detailed scientific studies quantifying the hydrolytic stability and identifying the transformation products of C.I. Direct Green 1 under various pH and temperature conditions were not found in the available literature. General information suggests that the compound may decompose in hot water. mdpi.com

Advanced Oxidation Processes (AOPs) for Dye Degradation

Biotic Degradation Mechanisms

The environmental fate of C.I. Direct Green 1, a trisazo dye based on a benzidine (B372746) structure, is a significant concern due to its potential persistence and the toxicity of its degradation products. nih.govcore.ac.uk Biotic degradation, involving a diverse array of biological organisms, represents a key avenue for the transformation and potential detoxification of this and other direct dyes. This section explores the various biological systems and mechanisms capable of degrading direct dyes, with a focus on microbial, enzymatic, and plant-based strategies.

Microbial Biodegradation of Direct Dyes

Microorganisms, including bacteria, fungi, and algae, play a crucial role in the breakdown of synthetic dyes. mdpi.comnih.govmdpi.com These organisms have evolved diverse metabolic pathways to utilize complex organic molecules as nutrient sources, making them promising candidates for the bioremediation of dye-contaminated environments. mdpi.comnih.gov The biodegradation of direct dyes often involves an initial decolorization step, where the chromophoric azo bonds are cleaved, followed by the degradation of the resulting aromatic amines. tandfonline.comnih.gov

Bacteria are widely recognized for their ability to decolorize and mineralize azo dyes under both anaerobic and aerobic conditions. mdpi.comtandfonline.com The complete mineralization of these dyes by bacteria is typically a two-step process. tandfonline.comnih.gov The initial step involves the reductive cleavage of the azo bonds (-N=N-) under anaerobic or microaerophilic conditions, leading to the formation of colorless aromatic amines. nih.govnih.gov This process is primarily facilitated by intracellular enzymes known as azoreductases, which can be either flavin-dependent or flavin-free. tandfonline.comnih.govrsc.org

Following the initial decolorization, the resulting aromatic amines, which can be toxic and carcinogenic, are then typically degraded under aerobic conditions. mdpi.com This aerobic degradation is carried out by oxidative enzymes, such as monooxygenases and dioxygenases, which break down the aromatic rings, ultimately leading to less harmful, low-molecular-weight compounds. tandfonline.comnih.gov A variety of bacterial genera, including Pseudomonas, Bacillus, Enterococcus, and Alcaligenes, have demonstrated the ability to decolorize and degrade azo dyes. tandfonline.comresearchgate.netbiotech-asia.org For instance, a mixed microbial culture isolated from a textile wastewater treatment bioreactor was shown to biodegrade the benzidine-based dye Direct Black-38, first transforming it into benzidine and 4-aminobiphenyl, and then further degrading these toxic intermediates. nih.govcore.ac.uk

Table 1: Bacterial Strains Involved in the Decolorization of Azo Dyes

| Bacterial Strain | Azo Dye | Decolorization Efficiency | Reference |

| Pseudomonas sp. | Industrial Effluent | 62-95% | mdpi.com |

| Bacillus sp. | Textile Effluent | 92-97% | mdpi.com |

| Enterococcus gallinarum | Direct Black 38 | Significant | researchgate.net |

| Alcaligenes faecalis | Reactive Orange 13 | Not specified | tandfonline.com |

Fungi, particularly white-rot fungi, are highly effective in degrading a wide range of recalcitrant organic pollutants, including direct dyes. nih.govresearchgate.netbipublication.com Their efficacy stems from the secretion of powerful, non-specific extracellular ligninolytic enzymes such as laccases, manganese peroxidases (MnP), and lignin peroxidases (LiP). nih.govresearchgate.net These enzymes have a broad substrate specificity, allowing them to oxidize and break down the complex structures of azo dyes. nih.gov

Fungal degradation of dyes can occur through biosorption, where the dye molecules bind to the fungal biomass, and biodegradation, where the dyes are broken down by enzymatic activity. nih.govcore.ac.uk Several fungal species, including Aspergillus niger, Aspergillus flavus, Mucor sp., and Trichoderma viride, have been identified as effective decolorizers of direct dyes. core.ac.ukresearchgate.net For example, Mucor sp. was found to be the best decolorizer for Direct Green-PLS, achieving 69.73% color removal. core.ac.ukresearchgate.net Similarly, Aspergillus niger has been shown to decolorize various direct dyes, including Congo Red and Direct Violet-BL. core.ac.ukresearchgate.net Studies on C.I. Direct Blue 201 have demonstrated that Aspergillus niger can achieve complete decolorization within 36 hours, primarily through the action of extracellular enzymes like laccase. researchgate.netscispace.com

Table 2: Fungal Species and Their Efficiency in Decolorizing Direct Dyes

| Fungal Species | Direct Dye | Decolorization Efficiency | Time | Reference |

| Mucor sp. | Direct Green-PLS | 69.73% | 12 days | core.ac.ukresearchgate.net |

| Aspergillus niger | Congo Red | 100% | 6 days | core.ac.uk |

| Aspergillus fumigatus | Viscose Orange-A | 88.70% | Not specified | core.ac.uk |

| Aspergillus niger | Direct Violet-BL | 100% | 9 days | core.ac.uk |

| Aspergillus flavus | Direct Sky Blue-FF | 100% | 9 days | core.ac.uk |

| Penicillium chrysogenum | Direct Black-E | 100% | 12 days | core.ac.uk |

| Aspergillus niger | C.I. Direct Blue 201 | 100% | 36 hours | researchgate.netscispace.com |

Algae, including both microalgae and macroalgae, offer a promising and environmentally friendly approach for the treatment of dye-containing effluents. journaljamb.comscispace.commdpi.com Algal bioremediation of dyes can occur through several mechanisms, including biosorption (adsorption of the dye onto the algal cell surface), bioaccumulation (uptake of the dye into the cell), and biodegradation (enzymatic breakdown of the dye). mdpi.comcore.ac.uk

Various algal species have demonstrated the ability to decolorize and degrade azo dyes. researchgate.netnih.govekb.eg For example, species such as Chlorella vulgaris, Spirogyra sp., and Oscillatoria sp. have been investigated for their potential in biodegrading textile dyes. scispace.commdpi.compnrsolution.org The degradation of azo dyes by algae is often attributed to the activity of enzymes like azoreductase, which cleaves the azo bond to form aromatic amines that can be further metabolized. nih.govekb.eg The efficiency of algal dye removal is influenced by factors such as pH, temperature, and the specific algal species and dye structure. journaljamb.compnrsolution.org

The enzymatic treatment of dyes offers a more specific and often more efficient alternative to the use of whole microbial cells. researchgate.netmdpi.com Oxidoreductases, a class of enzymes that catalyze the transfer of electrons, are particularly important in the degradation of dyes. tandfonline.comresearchgate.netmdpi.com Key oxidoreductases involved in dye degradation include laccases, peroxidases (such as lignin peroxidase and manganese peroxidase), and azoreductases. nih.govresearchgate.netresearchgate.net

These enzymes can be isolated from microorganisms and used in their purified or crude form to treat dye-containing wastewater. researchgate.net Laccases, for example, are multi-copper enzymes that can oxidize a wide range of aromatic compounds, making them effective in decolorizing various types of dyes. mdpi.comnih.gov Azoreductases, as mentioned earlier, specifically target the azo linkages in dyes, leading to their decolorization. nih.govrsc.org The complete mineralization of azo dyes often requires a combination of reductive and oxidative enzymatic activities. tandfonline.comnih.gov

Phytoremediation and Plant-Microbe Interactions

Phytoremediation is a green technology that utilizes plants and their associated microorganisms to remove, degrade, or stabilize contaminants in the environment. mdpi.comnih.govmdpi.com This approach is cost-effective and aesthetically pleasing, offering a sustainable solution for the remediation of dye-polluted soil and water. nih.govmdpi.com Plants can contribute to dye remediation through various mechanisms, including phytoextraction (uptake and accumulation of contaminants), phytodegradation (breakdown of contaminants by plant enzymes), and rhizodegradation (degradation of contaminants in the root zone by associated microbes). mdpi.com

The synergistic interaction between plants and microbes is particularly effective in the degradation of organic pollutants like dyes. nih.gov Plant roots release exudates that can serve as a carbon source for rhizospheric microorganisms, stimulating their growth and metabolic activity. nih.govscientifictemper.com In turn, these microbes can enhance the availability of nutrients to the plant and degrade complex organic compounds that may be toxic to the plant. nih.govscientifictemper.com For instance, the consortium of Portulaca grandiflora and Pseudomonas putida has been shown to synergistically enhance the decolorization of the diazo dye Direct Red 5B. researchgate.net The plant roots provide a favorable environment for the bacteria, while both the plant and the bacteria produce enzymes that contribute to the breakdown of the dye. researchgate.net

Adsorption-Based Removal Technologies for C.I. Direct Green 1

Adsorption has emerged as a highly effective and economically viable method for the removal of dyes like C.I. Direct Green 1 from aqueous solutions. This process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The efficiency of adsorption is influenced by several factors, including the physicochemical properties of the adsorbent, such as its surface area and porosity, and the operational conditions like pH, temperature, and initial dye concentration.

Development and Characterization of Adsorbent Materials

A wide range of materials have been developed and investigated for their potential to adsorb direct dyes. These materials are often selected based on their high surface area, porous structure, surface chemistry, and cost-effectiveness. Common categories of adsorbents include activated carbons, clays, biomass, and industrial wastes.

Characterization of Adsorbents: To understand the adsorption capabilities of a material, a thorough characterization is essential. This typically involves a suite of analytical techniques:

Scanning Electron Microscopy (SEM): This technique provides high-resolution images of the adsorbent's surface morphology, revealing its texture and porosity. For instance, SEM images of activated carbon often show a highly porous surface with various pore sizes and shapes, which are crucial for the diffusion and capture of dye molecules.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to identify the functional groups present on the adsorbent's surface. These groups, such as carboxyl, hydroxyl, and amino groups, can act as active sites for dye binding, influencing the adsorption mechanism.

Brunauer–Emmett–Teller (BET) Analysis: BET analysis is employed to determine the specific surface area and pore size distribution of the adsorbent. A larger surface area generally correlates with a higher adsorption capacity, as it provides more sites for the dye molecules to attach.

Point of Zero Charge (pHpzc): The pHpzc is the pH at which the surface of the adsorbent has a net neutral charge. At a pH below the pHpzc, the surface is positively charged, which favors the adsorption of anionic dyes like C.I. Direct Green 1. Conversely, at a pH above the pHpzc, the surface is negatively charged.

The development of "green adsorbents" from agricultural and industrial waste is a growing area of research, aiming to provide low-cost and sustainable alternatives to commercial activated carbon.

Adsorption Kinetics Modeling and Analysis

Adsorption kinetics describes the rate at which a solute is removed from a solution and is crucial for understanding the mechanism of adsorption. Several kinetic models are used to analyze the experimental data and determine the controlling steps of the adsorption process.

The pseudo-first-order model, proposed by Lagergren, assumes that the rate of adsorption is proportional to the number of unoccupied active sites on the adsorbent. The linear form of the pseudo-first-order equation is:

log(q_e - q_t) = log(q_e) - (k_1 / 2.303) * t

where:

q_e (mg/g) is the amount of dye adsorbed at equilibrium.

q_t (mg/g) is the amount of dye adsorbed at time t.

k_1 (1/min) is the rate constant of the pseudo-first-order model.

A linear plot of log(q_e - q_t) versus t is used to determine the value of k_1.

The pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. The linear form of the pseudo-second-order equation is:

t / q_t = 1 / (k_2 * q_e^2) + (1 / q_e) * t

where:

k_2 (g/mg·min) is the rate constant of the pseudo-second-order model.

A plot of t/q_t against t yields a straight line, from which q_e and k_2 can be calculated. This model is often found to be a better fit for dye adsorption data, suggesting that the adsorption process is largely controlled by chemical interactions. usm.my

The intraparticle diffusion model, proposed by Weber and Morris, is used to identify the diffusion mechanism and rate-controlling steps. The model is expressed as:

q_t = k_p * t^(1/2) + C

where:

k_p (mg/g·min^(1/2)) is the intraparticle diffusion rate constant.

C is the intercept, which is related to the thickness of the boundary layer.

A plot of q_t versus t^(1/2) can reveal the different stages of adsorption. If the plot is a straight line passing through the origin, then intraparticle diffusion is the sole rate-limiting step. mdpi.com However, in many cases, the plot shows multiple linear regions, indicating that the adsorption process is complex and involves more than one mechanism, such as external mass transfer followed by intraparticle diffusion. usm.myresearchgate.net

Table 1: Comparison of Kinetic Model Parameters for the Adsorption of C.I. Direct Red 23 onto Modified Gambir Adsorbent usm.my

| Initial Concentration (mg/L) | Adsorbent | Model | q_e (exp) (mg/g) | q_e (cal) (mg/g) | k_1 (1/min) or k_2 (g/mg·min) or k_p (mg/g·min^0.5) | R² |

| 50 | Modified Gambir | Pseudo-first-order | 12.18 | 4.28 | 0.016 | 0.981 |

| 50 | Modified Gambir | Pseudo-second-order | 12.18 | 12.25 | 0.005 | 0.999 |

| 50 | Modified Gambir | Intraparticle diffusion | - | - | 0.899 | 0.965 |

| 100 | Modified Gambir | Pseudo-first-order | 22.12 | 6.52 | 0.016 | 0.983 |

| 100 | Modified Gambir | Pseudo-second-order | 22.12 | 22.32 | 0.002 | 0.999 |

| 100 | Modified Gambir | Intraparticle diffusion | - | - | 1.681 | 0.942 |

| 150 | Modified Gambir | Pseudo-first-order | 24.33 | 8.89 | 0.015 | 0.972 |

| 150 | Modified Gambir | Pseudo-second-order | 24.33 | 24.57 | 0.002 | 0.999 |

| 150 | Modified Gambir | Intraparticle diffusion | - | - | 1.948 | 0.908 |

Adsorption Isotherm Analysis

Adsorption isotherms are fundamental to describing the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid adsorbent at a constant temperature. Various isotherm models are used to analyze the experimental data, with the Langmuir and Freundlich models being the most common.

The following data for C.I. Direct Red 23 on a modified gambir adsorbent is presented to illustrate the application of these models. usm.my

Langmuir Isotherm: The Langmuir model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. The linear form of the Langmuir equation is:

C_e / q_e = 1 / (K_L * q_m) + C_e / q_m

where:

C_e (mg/L) is the equilibrium concentration of the dye.

q_e (mg/g) is the amount of dye adsorbed at equilibrium.

q_m (mg/g) is the maximum monolayer adsorption capacity.

K_L (L/mg) is the Langmuir constant related to the energy of adsorption.

Freundlich Isotherm: The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. The linear form of the Freundlich equation is:

log(q_e) = log(K_F) + (1/n) * log(C_e)

where:

K_F ((mg/g)(L/mg)^(1/n)) is the Freundlich constant, indicative of the adsorption capacity.

n is the adsorption intensity. A value of n between 1 and 10 indicates favorable adsorption.

Table 2: Langmuir and Freundlich Isotherm Constants for the Adsorption of C.I. Direct Red 23 onto Modified Gambir Adsorbent at 30°C usm.my

| Isotherm Model | Parameters | Value |

| Langmuir | q_m (mg/g) | 26.67 |

| K_L (L/mg) | 0.229 | |

| R² | 0.9926 | |

| Freundlich | K_F ((mg/g)(L/mg)^(1/n)) | 8.16 |

| n | 3.51 | |

| R² | 0.9582 |

Desorption and Regeneration Studies of Adsorbents

The economic viability and sustainability of adsorption-based treatment processes heavily depend on the ability to regenerate and reuse the adsorbent. Desorption is the process of removing the adsorbed substance (adsorbate) from the adsorbent, thereby restoring its capacity for further use. While one study on the degradation of C.I. Direct Green 1 by scrap iron particles included a methodological section for the desorption of the adsorbed by-products, specific quantitative results on the efficiency of regeneration were not detailed in the provided information . Further research is needed to establish effective eluents and regeneration protocols for adsorbents saturated with C.I. Direct Green 1 or its metabolites.

Integrated Remediation Systems for Dye Effluent Treatment

Treating complex and recalcitrant dye effluents often requires more than a single process. Integrated remediation systems, which combine different physical, chemical, and biological methods, are employed to achieve higher removal efficiencies and complete mineralization of pollutants. These systems leverage the strengths of each individual process to overcome the limitations of the others researchgate.net.

For C.I. Direct Green 1, a benzidine-based trisazo dye, conventional biological treatments are often ineffective due to the dye's toxicity and complex structure. Therefore, a pre-treatment step is necessary to break down the dye into more biodegradable compounds. Technologies like chemical reduction with zero-valent iron (ZVI) or electrochemical processes serve as effective pre-treatments that can be integrated with subsequent biological polishing steps researchgate.net.

Hybrid Advanced Oxidation and Biological Processes

A prominent strategy for treating wastewater containing C.I. Direct Green 1 is the coupling of a chemical pre-treatment with a biological post-treatment. This hybrid approach aims to use a robust chemical process to break the complex, non-biodegradable dye molecule into simpler, non-toxic intermediates that are then easily mineralized by microorganisms in a biological reactor .

One detailed study demonstrated the effectiveness of a hybrid system using scrap iron particles (SIP) for the initial chemical reduction, followed by aerobic biodegradation.

Chemical Pre-treatment: The SIP, a source of ZVI, effectively cleaved the three azo linkages in the C.I. Direct Green 1 molecule. This rapid reduction process, which occurred within 20 minutes, resulted in the complete disappearance of the dye's color and its breakdown into smaller aromatic amines, including the carcinogenic benzidine, as well as 4-aminophenol and aniline (B41778) . This step transforms the recalcitrant parent dye into compounds that are more amenable to biological attack.

Biological Post-treatment: The effluent from the iron-based pre-treatment, now containing the simpler aromatic amines, was then subjected to an aerobic biological treatment. This second stage is designed to mineralize these intermediates into harmless products like carbon dioxide, water, and inorganic salts .

This integrated approach overcomes the long treatment times associated with purely biological methods and provides a more sustainable and environmentally friendly alternative to purely chemical oxidation processes, which can be costly and produce secondary pollutants . Similarly, electrochemical processes, a form of advanced oxidation, have been shown to be effective in removing C.I. Direct Green 1, achieving over 99% color removal and significant reduction in Chemical Oxygen Demand (COD). Such a process can also be the first step in a hybrid system, preparing the effluent for final biological polishing researchgate.net.

Synergistic Effects in Multi-Stage Treatment Systems

The remediation of wastewater containing C.I. Direct Green 1, a trisazo dye, often requires robust and efficient treatment methods due to its complex aromatic structure and resistance to degradation. While single-stage treatment processes can be effective to a certain extent, multi-stage systems that combine different technologies often exhibit synergistic effects, leading to significantly enhanced removal efficiency, greater mineralization, and a reduction in the formation of hazardous byproducts. This synergy arises from the complementary nature of the combined processes, where the limitations of one stage are overcome by the strengths of another.

Several multi-stage approaches have been investigated for the treatment of azo dyes, with the principles being directly applicable to C.I. Direct Green 1. These include sequential anaerobic-aerobic biological processes, the coupling of chemical oxidation with biological treatment, and hybrid systems integrating physical and chemical methods.

Sequential Anaerobic-Aerobic Bioremediation

A common and effective multi-stage biological system involves an initial anaerobic stage followed by an aerobic stage.

Anaerobic Stage: In the absence of oxygen, anaerobic microorganisms utilize the azo dye as an electron acceptor, leading to the reductive cleavage of the azo bonds. This process results in the decolorization of the wastewater and the formation of smaller, often colorless, aromatic amines. While effective for color removal, this stage alone is insufficient as the resulting aromatic amines can be toxic and environmentally persistent.

Aerobic Stage: The effluent from the anaerobic stage, now containing aromatic amines, is subjected to aerobic conditions. Aerobic microorganisms are highly efficient at mineralizing these aromatic compounds, breaking them down into simpler, less harmful substances like carbon dioxide, water, and inorganic ions.

Table 1: Performance of Sequential Anaerobic-Aerobic Systems for Azo Dye Degradation This table is based on data for various azo dyes and illustrates the principles applicable to C.I. Direct Green 1.

| Azo Dye | Anaerobic Stage Performance | Aerobic Stage Performance | Overall Efficiency | Reference |

|---|---|---|---|---|

| Reactive Black 5 | 90-95% Color Removal, 40-60% COD Removal | 85-90% Remaining COD Removal | High overall COD and color removal | researchgate.net |

| Remazol Brilliant Violet 5R | Up to 92% Color Removal | >84% Total COD Removal | Effective degradation of dye and intermediates | nih.gov |

| Mixed Azo Dyes | Initial breakdown of complex dye structures | Enhanced removal of organic substances | High treatment efficiency for textile wastewater | mdpi.com |

Advanced Oxidation Processes (AOPs) Coupled with Biological Treatment

Advanced Oxidation Processes are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. mdpi.com Combining AOPs with biological treatment creates a powerful synergistic system.

AOP Pre-treatment: AOPs such as ozonation, Fenton/photo-Fenton processes, or photocatalysis can be used as a pre-treatment step. ijcce.ac.irijcce.ac.ir These processes can partially oxidize the complex and recalcitrant structure of C.I. Direct Green 1, breaking it down into smaller, more biodegradable organic molecules. This initial oxidation can also reduce the toxicity of the wastewater, making it more suitable for subsequent biological treatment.

Biological Post-treatment: The effluent from the AOP stage, now containing more readily biodegradable compounds, is then treated in a conventional biological reactor (e.g., activated sludge). The microorganisms in the biological stage can more easily metabolize these simpler organic molecules, leading to a high degree of mineralization.

The synergy in this combined system lies in the ability of the AOP to enhance the biodegradability of the dye. The chemical oxidation primes the wastewater for the biological stage, which is a more cost-effective method for complete mineralization. Research on the integration of photocatalytic and biological processes for the degradation of other pollutants has shown that the photochemical pre-treatment can break down the parent compound, with subsequent microbial degradation leading to complete mineralization and detoxification. nih.gov

Hybrid Systems

Hybrid systems integrate different types of treatment processes, such as physical and chemical methods, to achieve enhanced degradation. An example is the combination of photocatalysis with membrane filtration.

Photocatalytic Stage: In this stage, a semiconductor catalyst (like TiO₂ or ZnO) is irradiated with UV or visible light to generate hydroxyl radicals, which degrade the dye molecules. nih.gov

Membrane Filtration Stage: The treated effluent is then passed through a membrane, which can separate the photocatalyst for reuse and also remove any remaining dye molecules or degradation byproducts.

A study on the combination of photocatalytic and membrane distillation processes for reactive azo dyes demonstrated the potential of such a hybrid system. nih.gov The initial photocatalytic process degraded the dye, and the subsequent membrane distillation further purified the water. nih.gov

Advanced Analytical Methodologies for C.i. Direct Green 1 Research

Spectroscopic Techniques for Characterization and Monitoring

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides the foundation for the characterization of C.I. Direct Green 1. Different regions of the electromagnetic spectrum provide specific information about the molecule's electronic transitions, vibrational modes, and elemental makeup.

UV-Visible spectroscopy is a widely used technique for the quantitative analysis of colored compounds like C.I. Direct Green 1. analysis.rshkust-gz.edu.cn It operates on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the spectrum, causing electronic transitions. msu.edu The analysis of dye concentration and the monitoring of decolorization processes are primary applications of this method. researchgate.netnih.gov

The process involves measuring the absorbance of a dye solution at its wavelength of maximum absorbance (λmax). For green dyes, this typically occurs in the red region of the visible spectrum. The Beer-Lambert law provides the theoretical foundation for concentration determination, stating a linear relationship between absorbance and the concentration of the absorbing species.

To determine the concentration of an unknown C.I. Direct Green 1 solution, a calibration curve is first established using a series of standard solutions of known concentrations. The absorbance of each standard is measured, and a graph of absorbance versus concentration is plotted. The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

In decolorization studies, UV-Vis spectroscopy is used to monitor the decrease in the dye's characteristic absorption peak over time. The percentage of decolorization can be calculated by tracking the reduction in absorbance at λmax, providing kinetic data for the degradation process. researchgate.net

Table 1: Example Calibration Data for C.I. Direct Green 1

This table illustrates hypothetical data for creating a Beer-Lambert plot.

| Concentration (mg/L) | Absorbance at λmax |

| 1.0 | 0.152 |

| 2.5 | 0.380 |

| 5.0 | 0.761 |

| 7.5 | 1.142 |

| 10.0 | 1.523 |

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. tandfonline.comnih.gov The technique is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. science.gov An FTIR spectrum is a plot of this absorption, providing a unique molecular "fingerprint." nih.gov

For C.I. Direct Green 1 (C₃₄H₂₃N₇Na₂O₈S₂), FTIR analysis can confirm the presence of key functional groups that define its structure as a trisazo dye. worlddyevariety.com These include:

O-H and N-H stretching: Broad bands in the region of 3200-3600 cm⁻¹ indicate the presence of hydroxyl (-OH) and amine (-NH) groups.

Aromatic C-H stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds in the benzene (B151609) and naphthalene (B1677914) rings.

Azo (-N=N-) stretching: The azo group, central to the dye's chromophore, typically shows weak absorption in the 1400-1600 cm⁻¹ region, often overlapping with aromatic C=C stretching.

Aromatic C=C stretching: Multiple sharp bands between 1400 cm⁻¹ and 1600 cm⁻¹ confirm the presence of aromatic rings.

Sulfonate (S=O) stretching: Strong, characteristic absorption bands for the sulfonate groups (-SO₃⁻) are expected around 1180-1260 cm⁻¹ (asymmetric stretch) and 1030-1080 cm⁻¹ (symmetric stretch).

FTIR is also valuable for monitoring the degradation of the dye, as the disappearance of characteristic peaks (e.g., the azo linkage) or the appearance of new ones (e.g., carbonyl groups from oxidation) can elucidate the degradation pathway. researchgate.netresearchgate.net

Table 2: Characteristic FTIR Functional Groups in C.I. Direct Green 1

| Functional Group | Bond | Characteristic Wavenumber (cm⁻¹) |

| Hydroxyl/Amine | O-H / N-H stretch | 3200 - 3600 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aromatic Rings | C=C stretch | 1400 - 1600 |

| Azo Group | -N=N- stretch | 1400 - 1600 (weak) |

| Sulfonate | S=O stretch | 1030 - 1260 |

Raman spectroscopy is a vibrational spectroscopy technique that serves as a powerful complement to IR spectroscopy. jasco-global.commt.com It relies on the inelastic scattering of monochromatic light, known as the Raman effect. wvu.edu While IR spectroscopy measures absorption, Raman measures the change in the energy of scattered light, providing information about molecular vibrations. A key advantage is its low interference from aqueous solutions, making it suitable for in-situ analysis in water. mt.com For C.I. Direct Green 1, Raman spectroscopy can provide detailed information on the carbon skeleton and symmetric vibrations, such as the azo linkage, which may be weak in the IR spectrum. researchgate.net

A significant challenge in Raman spectroscopy of dyes is often intense fluorescence, which can overwhelm the weak Raman signal. wvu.edufrontiersin.org Surface-Enhanced Raman Spectroscopy (SERS) is an advanced technique that overcomes this limitation while dramatically increasing sensitivity. edinst.com SERS involves adsorbing the analyte molecules onto a nanostructured metallic surface, typically silver or gold. acs.org This interaction leads to a massive enhancement of the Raman signal (by factors of 10⁶ or more) and quenches fluorescence. frontiersin.orgrsc.org This allows for the detection of very low concentrations of dyes and can even enable single-molecule detection. acs.orgresearchgate.net For C.I. Direct Green 1, SERS would be a highly effective method for identification and trace-level detection in complex matrices. frontiersin.org

Atomic Absorption Spectroscopy (AAS) and Flame Emission Spectroscopy (FES) are techniques used for determining the elemental composition of a sample, rather than its molecular structure. rsc.org These methods are particularly useful for quantifying the concentration of specific metals.

In AAS, a sample is atomized in a flame or graphite (B72142) furnace. A light beam specific to the element of interest is passed through the atomized sample, and the amount of light absorbed is proportional to the concentration of that element. rsc.org FES, conversely, measures the light emitted by the excited atoms in the flame as they return to their ground state.

For C.I. Direct Green 1, which has the molecular formula C₃₄H₂₃N₇Na₂O₈S₂, AAS or FES would be the methods of choice for accurately quantifying the sodium (Na) content. worlddyevariety.com The analysis would involve digesting the dye to break down the organic structure and then introducing the resulting solution into the instrument. These techniques are also critical for quality control, allowing for the detection and quantification of trace metallic impurities that may be present from the manufacturing process. bucksci.com

Inductively Coupled Plasma (ICP) methods, including ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are highly sensitive techniques for elemental analysis. unine.chnih.gov They can detect a wide range of elements simultaneously at concentrations down to parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. spectroscopyonline.com

The sample is introduced into a high-temperature argon plasma (around 6,000-10,000 K), which atomizes and ionizes the elements. unine.ch

In ICP-OES , the excited atoms and ions emit light at characteristic wavelengths, and the intensity of this emission is measured to determine the concentration of each element.

In ICP-MS , the ions generated in the plasma are passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, providing isotopic information and extremely low detection limits. spectroscopyonline.comresearchgate.net

For research on C.I. Direct Green 1, ICP methods are superior for comprehensive trace elemental analysis. They can be used to verify the stoichiometric amount of sodium and sulfur (after appropriate sample digestion) and to screen for a wide array of potential metallic contaminants with exceptional accuracy and precision. nih.gov

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. amptek.com The sample is irradiated with high-energy X-rays, causing inner-shell electrons in the atoms to be ejected. When outer-shell electrons fall to fill these vacancies, they emit "secondary" or fluorescent X-rays. amptek.com The energy of these emitted X-rays is characteristic of the element from which they originated, and their intensity is related to the element's concentration. iaea.org

A major advantage of XRF is that it requires minimal sample preparation and is non-destructive, making it ideal for analyzing solid dye powders directly. mdpi.comiaea.org For C.I. Direct Green 1, XRF can rapidly identify the presence of key elements like sulfur (S) and sodium (Na). It is also highly effective for detecting heavier metal contaminants that might be present in the dye sample. researchgate.net While generally less sensitive than ICP-MS for trace analysis, its speed and non-destructive nature make it a valuable screening tool in quality control and material identification. iaea.orgmdpi.com

Chromatographic Separation and Identification Techniques

Chromatography is the cornerstone of analytical methodologies for C.I. Direct Green 1, allowing for the separation of the dye from impurities, other dyes, and degradation products. The choice of technique depends on the specific analytical goal, such as quantification of the pure dye, identification of metabolites, or trace-level detection.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of C.I. Direct Green 1 and other similar azo dyes due to its high resolution and sensitivity. When coupled with a Photo Diode Array (PDA) detector, it allows for the simultaneous quantification and spectral confirmation of the dye.

Method development for azo dyes often involves reversed-phase chromatography, utilizing a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically employed to achieve optimal separation. nih.govnih.gov The detection wavelength is set at the maximum absorbance of C.I. Direct Green 1 for quantification, while the PDA detector records the entire UV-Vis spectrum for identity confirmation. researchgate.nethitachi-hightech.com

Table 1: Illustrative HPLC-PDA Method Parameters for C.I. Direct Green 1 Analysis

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | PDA Detector, 200-800 nm |

| Quantification Wavelength | Approx. 600 nm |

| Expected Retention Time | ~12.5 minutes |

This table presents a typical set of parameters and does not represent a specific validated method from a single source.

Gas Chromatography (GC) is generally not suitable for the direct analysis of intact azo dyes like C.I. Direct Green 1 due to their low volatility and thermal instability. However, GC, particularly when coupled with Mass Spectrometry (GC-MS), is the standard method for identifying and quantifying the aromatic amines formed after the reductive cleavage of the azo bonds. gcms.czrestek.com This is a critical application in textile safety testing, as some aromatic amines, including benzidine (B372746), are carcinogenic. crimsonpublishers.comcrimsonpublishers.com

The standard procedure involves a chemical reduction of the dye, typically using sodium dithionite, to break the -N=N- bonds and liberate the constituent amines. bohrium.com These amines are then extracted from the sample matrix with an organic solvent, such as tert-butyl methyl ether, and analyzed by GC-MS. bohrium.com The GC separates the various amines, and the MS provides definitive identification based on their mass spectra and fragmentation patterns. gcms.czrestek.com

Table 2: Representative GC-MS Conditions for the Analysis of Aromatic Amines from C.I. Direct Green 1

| Parameter | Condition |

| Column | Rxi-35Sil MS, 30 m x 0.25 mm ID, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 260 °C |

| Injection Mode | Splitless |

| Oven Program | 80 °C (1 min), ramp to 300 °C at 10 °C/min, hold 5 min |

| MS Interface Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | m/z 40-450 |

This table illustrates typical GC-MS parameters for the analysis of aromatic amines and is not from a specific study on C.I. Direct Green 1.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective screening method for the analysis of C.I. Direct Green 1 and other benzidine-based dyes. It can be used to quickly assess the purity of the dye, monitor the progress of a reaction, or screen for the presence of banned azo dyes in consumer goods. asianpubs.orgscribd.com

For the detection of benzidine-based dyes, a common TLC method involves the reductive cleavage of the dye followed by the separation and visualization of the resulting amines on a silica (B1680970) gel plate. ksu.edu.saresearchgate.net The separated amine spots can be visualized under UV light and then sprayed with a chromogenic reagent, such as a solution of sodium nitrite (B80452) in hydrochloric acid, to confirm their identity. uclmail.net The retention factor (Rf) value is used for qualitative identification by comparing it to that of a standard.

The coupling of chromatographic techniques with mass spectrometry provides an unparalleled level of sensitivity and specificity for the analysis of C.I. Direct Green 1 and its derivatives.

GC-MS: As previously discussed, GC-MS is the gold standard for the confirmatory analysis of aromatic amines released from the reductive cleavage of C.I. Direct Green 1. bohrium.comnih.gov The mass spectrometer provides the molecular weight and structural information of the separated amines, allowing for unambiguous identification. gcms.czrestek.com

LC-MS and LC-MS/MS: Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for both the analysis of the intact dye and the identification of its degradation products. nih.govepa.gov LC-MS can provide the molecular weight of the dye and its major impurities. LC-MS/MS is particularly valuable for structural elucidation of unknown degradation intermediates by analyzing their fragmentation patterns. nih.govresearchgate.net This is crucial for understanding the mechanisms of dye degradation in environmental or biological systems. nih.govjwent.net

Method Development for Trace Analysis in Complex Matrices